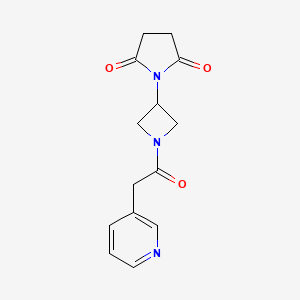
1-(1-(2-(ピリジン-3-イル)アセチル)アゼチジン-3-イル)ピロリジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and investigation of pyrrolidine-2,3-dione derivatives, including structures similar to the target molecule, are driven by their presence in nature and their valuable biological activities. The interest from organic and medicinal chemists in these compounds stems from their potential applications in various fields, although not explicitly related to drug use or dosage as per the exclusion criteria (Nguyen & Dai, 2023).
Synthesis Analysis
The synthesis of derivatives closely related to the target molecule involves multi-component reactions leading to complex heterocyclic structures. For instance, compounds with the pyrrolidine-2,3-dione core can be synthesized through reactions between specific derivatives and aliphatic amines (Nguyen & Dai, 2023). Other synthesis methods involve acylation processes and condensation reactions with amino acids or their esters to produce various dione derivatives (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized using advanced spectroscopic techniques, including 1D and 2D NMR, high-resolution mass spectrometry, and sometimes X-ray crystallography. These methods confirm the complex structures and substitution patterns typical for pyrrolidine diones and related molecules (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Chemical reactions involving these compounds include acylation, cycloadditions, and reactions with nucleophiles leading to a variety of functionalized derivatives. These reactions are influenced by the presence of Lewis acids, the specific substituents on the core structure, and the reaction conditions employed (Jones et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are typically derived from their synthesis and structural analysis. However, specific details on the physical properties of the target compound are not readily available in the literature.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and the potential for further functionalization, are determined by the core structure and substituents of the pyrrolidine dione derivatives. Computational studies, such as density functional theory (DFT), are often utilized to predict these properties and guide the synthesis of new derivatives (Boobalan et al., 2014).
科学的研究の応用
結晶構造解析
この化合物は結晶構造解析に使用されてきました . 化合物の分子構造は、X線回折を使用して決定されました . この用途は、化合物の物理化学的性質を理解するために不可欠であり、さまざまな分野での用途をさらに導くことができます。
インドール誘導体の生物学的可能性
インドール誘導体は、問題の化合物を含め、さまざまな生物活性を示してきました . これらの活性には、抗ウイルス活性、抗炎症活性、抗がん活性、抗HIV活性、抗酸化活性、抗菌活性、抗結核活性、抗糖尿病活性、抗マラリア活性、および抗コリンエステラーゼ活性などがあります . この幅広い生物活性により、インドール誘導体は、創薬の有望な候補となっています。
医学的用途
イミダゾ[1,2-a]ピリジン-3-イル酢酸誘導体は、化合物の構造的に類似しており、医学的に広く使用されています . たとえば、誘導体であるゾルピデムは、短期不眠症と脳機能のいくつかの障害の治療に使用されます . これは、化合物が潜在的に同様の医学的用途を持つ可能性を示唆しています。
殺菌剤開発
この化合物は、新規O-アルキル/ベンジル-1-(アダマンタン-1-イル)-2-(ピリジン-3-イル)エタン-1-オンオキシムの合成に使用されてきました . これらの誘導体は、潜在的な殺菌剤として研究されています . この用途は、農業や植物保護において特に重要です。
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を示してきました . たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されました . 構造的類似性を考えると、この化合物は、新しい抗ウイルス薬の開発に使用できる可能性があります。
抗結核活性
インドール誘導体は、抗結核活性を示してきました . たとえば、ピリジンとインドールから誘導された(E)-1-(2-(1H-インドール-3-イル)-5-(ピリジン-4-イル)-1,3,4-オキサジアゾール-3(2H)-イル)-3-(置換フェニル)プロプ-2-エン-1-オン誘導体は、そのin vitro抗結核活性について調査されました . これは、この化合物が、新しい抗結核薬の開発に使用できる可能性を示唆しています。
特性
IUPAC Name |
1-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12-3-4-13(19)17(12)11-8-16(9-11)14(20)6-10-2-1-5-15-7-10/h1-2,5,7,11H,3-4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGHRVTUGFYFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

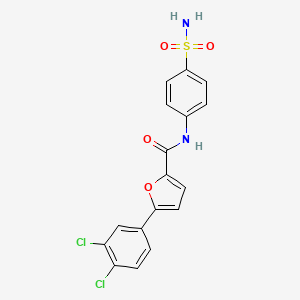

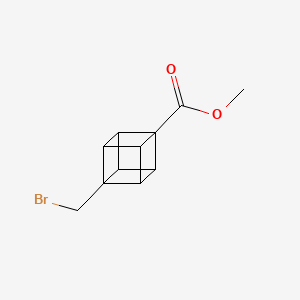
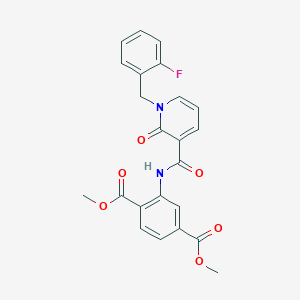
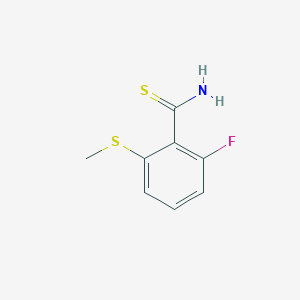
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)
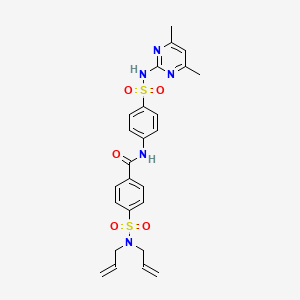
![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)
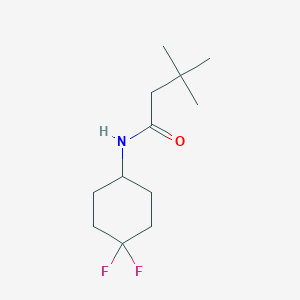
![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
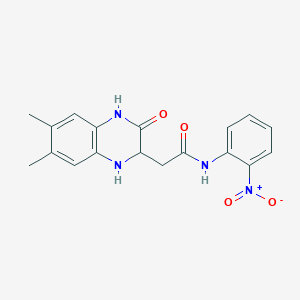

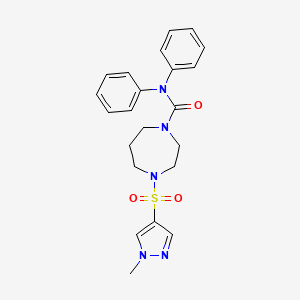
![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)